
1-Bromo-2-dimethylphosphoryl-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-dimethylphosphoryl-4-nitrobenzene is a chemical compound with the IUPAC name (2-bromo-5-nitrophenyl)dimethylphosphine oxide . It has a molecular weight of 278.04 and is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrNO3P/c1-14(2,13)8-5-6(10(11)12)3-4-7(8)9/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 278.04 .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
1-Bromo-4-nitrobenzene and its derivatives are pivotal intermediates in organic synthesis, contributing to the development of medicinal agents, pesticides, and chemical materials. Their reactivity has been exploited for creating complex molecules, indicating the potential utility of 1-Bromo-2-dimethylphosphoryl-4-nitrobenzene in synthesizing novel compounds with specific functions. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene as an intermediate for pharmaceuticals and electroluminescent materials demonstrates the significance of bromo-nitrobenzene compounds in material science and drug development (Xuan et al., 2010).
Photoelectrochemical Applications
The photoelectrochemical reduction of p-bromo-nitrobenzene highlights the potential application of bromo-nitrobenzene derivatives in energy conversion and storage systems. The study details the mechanism of reduction, illustrating how these compounds can be involved in complex electron transfer processes, which could be relevant for the development of photovoltaic materials and photocatalytic systems (Compton & Dryfe, 1994).
Environmental Sensing and Remediation
Research involving the use of bromo-nitrobenzene derivatives for sensing and remediation purposes, such as the development of luminescent sensors for nitroaromatics and metal ions, suggests the potential application of this compound in environmental monitoring and pollution control. The creation of potent luminescent sensors based on coordination polymers for the detection of nitrophenols and ferric ions is a notable example, indicating the broader applicability of bromo-nitrobenzene derivatives in detecting and mitigating environmental pollutants (Bogale et al., 2017).
Micellar Ultrafiltration
Studies on micellar enhanced ultrafiltration using derivatives like bromo-nitrobenzenes for the removal of organic pollutants from water showcase the environmental applications of these compounds in water treatment technologies. The efficiency of separation of pollutants like nitrobenzene and 4-nitrophenol via ultrafiltration indicates the utility of bromo-nitrobenzene derivatives in designing effective methods for purifying water and treating industrial wastewater (Bielska & Szymanowski, 2004).
Propiedades
IUPAC Name |
1-bromo-2-dimethylphosphoryl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrNO3P/c1-14(2,13)8-5-6(10(11)12)3-4-7(8)9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJQHBHEFFSSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2783967.png)
![5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride](/img/structure/B2783968.png)
![3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B2783970.png)


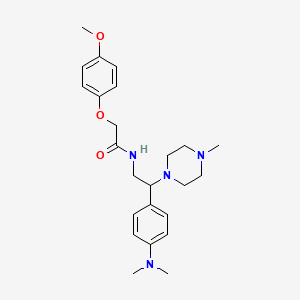
![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2783978.png)
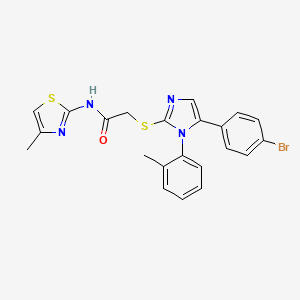
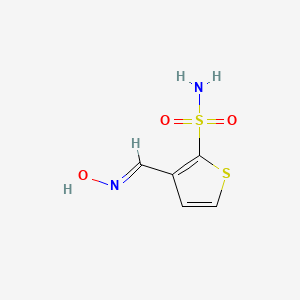
![1-[3-(Benzyloxy)-5-bromophenyl]piperidine](/img/structure/B2783984.png)
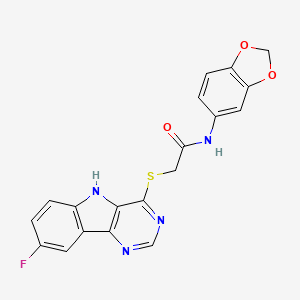
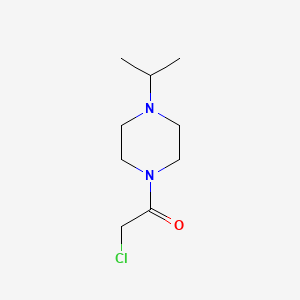

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783988.png)